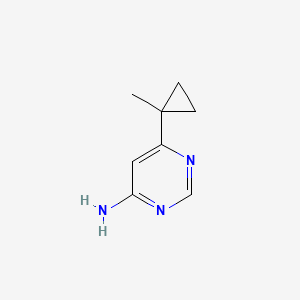

6-(1-Methylcyclopropyl)pyrimidin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H11N3 |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

6-(1-methylcyclopropyl)pyrimidin-4-amine |

InChI |

InChI=1S/C8H11N3/c1-8(2-3-8)6-4-7(9)11-5-10-6/h4-5H,2-3H2,1H3,(H2,9,10,11) |

InChI Key |

PNQXOYZRQUKBQO-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC1)C2=CC(=NC=N2)N |

Origin of Product |

United States |

Synthetic Methodologies for 6 1 Methylcyclopropyl Pyrimidin 4 Amine and Analogous Structures

Retrosynthetic Analysis of the 6-(1-Methylcyclopropyl)pyrimidin-4-amine (B6275168) Scaffold

A retrosynthetic analysis of this compound suggests two primary disconnection strategies.

Strategy A focuses on the sequential functionalization of a pre-existing pyrimidine (B1678525) core. The initial disconnection targets the C4-amino bond, a common transformation in pyrimidine chemistry. This leads to the key intermediate, 4-chloro-6-(1-methylcyclopropyl)pyrimidine (B6217223). A subsequent disconnection at the C6-cyclopropyl bond suggests a cross-coupling reaction. This approach traces the synthesis back to a readily available starting material, such as 4,6-dichloropyrimidine (B16783), and a suitable 1-methylcyclopropyl organometallic reagent, for instance, 1-methylcyclopropylboronic acid.

Strategy B involves the de novo construction of the pyrimidine ring. This approach disconnects the heterocyclic ring itself, specifically the N1-C6 and N3-C4 bonds. This retrosynthetic pathway leads to two precursor fragments: a three-carbon unit bearing the 1-methylcyclopropyl moiety, such as a 1,3-dicarbonyl compound or its synthetic equivalent, and a nitrogen-containing C-N-C fragment like guanidine (B92328) or formamidine. This strategy builds the substituted pyrimidine ring in a single cyclocondensation step.

Direct Synthetic Routes to this compound

Based on the retrosynthetic analysis, several forward synthetic routes can be devised to construct the target molecule. These routes primarily involve either building the pyrimidine ring with the substituent in place or adding the substituent to a pre-formed pyrimidine ring.

Cyclization Reactions for Pyrimidine Ring Formation

The construction of the pyrimidine ring via cyclization is a foundational method in heterocyclic synthesis. mdpi.com This approach, corresponding to Strategy B, typically involves the condensation of a 1,3-dicarbonyl compound with an amidine or a related species. organic-chemistry.org For the synthesis of the target molecule, a precursor such as 1-(1-methylcyclopropyl)propane-1,3-dione would be required to react with guanidine. The reaction proceeds through the formation of a dihydropyrimidine (B8664642) intermediate, which subsequently aromatizes, often via oxidation or elimination, to yield the 6-substituted-pyrimidin-4-amine. While this is a classic and powerful method for pyrimidine synthesis, its application here is dependent on the accessibility of the requisite 1-methylcyclopropyl-substituted 1,3-dicarbonyl precursor. researchgate.netresearchgate.netmdpi.com

Introduction of the 1-Methylcyclopropyl Moiety via Coupling Reactions

Modern synthetic organic chemistry offers powerful tools for forming carbon-carbon bonds, with palladium-catalyzed cross-coupling reactions being particularly prominent. researchgate.net This approach, aligned with Strategy A, is highly effective for introducing the 1-methylcyclopropyl group onto a pyrimidine scaffold.

The Suzuki-Miyaura coupling is a versatile and widely used method for this purpose. mdpi.comresearchgate.net It typically involves the reaction of a halopyrimidine, such as 4,6-dichloropyrimidine, with a cyclopropylboronic acid or its corresponding trifluoroborate salt. researchgate.netaudreyli.comresearchgate.net The reaction is catalyzed by a palladium(0) complex, often generated in situ, and requires a base to facilitate the transmetalation step. lookchem.com The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and can be optimized for specific substrates. nih.govmdpi.com For dichloropyrimidines, the reaction can often be controlled to achieve mono-substitution, with the C4 position being generally more reactive towards coupling than the C2 position. mdpi.com

| Catalyst/Ligand | Base | Solvent | Temperature | Yield | Reference |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 °C | Good | mdpi.com |

| Pd₂(dba)₃ / P(t-Bu)₃ | KF (spray-dried) | THF | 50 °C | Moderate | nih.gov |

| Pd(OAc)₂ / Pcy₃ | K₃PO₄·3H₂O | Toluene/H₂O | Reflux | Good to Excellent | audreyli.com |

| [Pd(C₃H₅)Cl]₂ / Tedicyp | Cs₂CO₃ | Dioxane | 100 °C | High | researchgate.net |

Alternatively, the Negishi coupling offers another robust method for introducing the cyclopropyl (B3062369) moiety. orgsyn.org This reaction utilizes an organozinc reagent, such as 1-methylcyclopropylzinc halide, which can be coupled with a chloropyrimidine. nih.govnih.govorgsyn.org Negishi couplings are known for their high functional group tolerance and can be particularly effective for challenging substrates. orgsyn.org

Amination Strategies at the Pyrimidine C-4 Position

The final step in Strategy A involves the introduction of the amino group at the C-4 position. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction on the 4-chloro-6-(1-methylcyclopropyl)pyrimidine intermediate. nih.govlibretexts.org The pyrimidine ring is sufficiently electron-deficient to allow for direct displacement of the chloride by an amine nucleophile. nih.govnih.gov

The reaction can be carried out using various ammonia (B1221849) sources, such as aqueous or alcoholic ammonia, or ammonium (B1175870) hydroxide, often at elevated temperatures and pressures in a sealed vessel. google.com The reactivity of halopyrimidines towards nucleophilic substitution is well-established, with the C4 and C6 positions being more activated than the C2 position due to greater stabilization of the Meisenheimer intermediate. stackexchange.com Acidic conditions can sometimes promote the amination of related heterocycles, though care must be taken to avoid competing hydrolysis side reactions. nih.gov

| Amine Source | Base/Acid | Solvent | Temperature | Notes | Reference |

| Aqueous NH₃ | - | Ethanol | 120-150 °C | Sealed tube, good yields | General method |

| N-Adamantylalkylamines | - | Dioxane | Reflux | SNAr for first amination | nih.gov |

| Aniline | HCl (catalytic) | Water | 40-80 °C | Suppresses hydrolysis | nih.gov |

| Various amines | NaHCO₃ | Acetonitrile | 80 °C | Chemoselective amination | researchgate.net |

Precursor Synthesis and Intermediate Isolation

The success of the synthetic routes described above hinges on the availability of key precursors and the stable isolation of intermediates.

For the cross-coupling route (Strategy A), the primary precursors are 4,6-dichloropyrimidine and a 1-methylcyclopropyl organometallic reagent. 4,6-Dichloropyrimidine is a commercially available and relatively inexpensive starting material. The synthesis of 1-methylcyclopropylboronic acid can be achieved by reacting cyclopropylmagnesium bromide with trimethyl borate, followed by an acidic workup. audreyli.com More directly, 1-methylcyclopropanecarboxylic acid, which can be synthesized from methacrylic acid derivatives, serves as a versatile precursor for various organometallic reagents. chemicalbook.comgoogle.comorgsyn.orgtcichemicals.com The key intermediate in this pathway, 4-chloro-6-(1-methylcyclopropyl)pyrimidine, is a stable compound that can be isolated and purified by standard techniques like column chromatography following the Suzuki or Negishi coupling reaction.

For the cyclization route (Strategy B), the synthesis of the 1-(1-methylcyclopropyl)-substituted 1,3-dicarbonyl compound is the critical challenge. One potential route to this precursor involves the acylation of a ketone derived from 1-methylcyclopropanecarboxylic acid. chemicalbook.com For example, conversion of the carboxylic acid to its corresponding methyl ketone, 1-(1-methylcyclopropyl)ethanone, followed by Claisen condensation with an appropriate ester like ethyl acetate, could yield the desired β-diketone.

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is essential for maximizing the yield and purity of this compound.

In the Suzuki-Miyaura coupling step, several factors can be fine-tuned. The choice of palladium source and ligand is critical; for example, bulky electron-rich phosphine (B1218219) ligands like tricyclohexylphosphine (B42057) (Pcy₃) or tri-tert-butylphosphine (B79228) (P(t-Bu)₃) often improve catalytic activity with chloro-heteroarenes. audreyli.comnih.gov The base also plays a crucial role, with potassium phosphate (B84403) (K₃PO₄) and potassium fluoride (B91410) (KF) being effective choices for couplings with cyclopropylboronic acids. lookchem.com The addition of water to the solvent system can sometimes accelerate the reaction. audreyli.com

For the final amination step via SNAr, temperature and reaction time are key variables. Higher temperatures generally lead to faster reaction rates, but can also promote the formation of byproducts from hydrolysis of the chloropyrimidine intermediate. nih.gov The concentration of the amine nucleophile is also important; using a high concentration of ammonia in a sealed system drives the reaction to completion. The choice of solvent can influence the reaction's efficiency; while alcohols are common, greener alternatives like water under acidic catalysis have been explored for similar systems. nih.gov Careful control of pH is necessary to ensure the amine is sufficiently nucleophilic while minimizing substrate degradation.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules, including heterocyclic compounds like pyrimidines, to minimize environmental impact and enhance efficiency. While specific green synthetic routes for this compound are not extensively documented in publicly available literature, the broader field of pyrimidine synthesis offers numerous examples of sustainable practices that can be applied to its production and the creation of analogous structures. nih.govrasayanjournal.co.innih.gov These approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency. rasayanjournal.co.in

Traditional methods for synthesizing pyrimidine derivatives often involve harsh reaction conditions, the use of toxic solvents and reagents, and multi-step processes that can generate significant waste. rasayanjournal.co.in In contrast, green chemistry methodologies aim to provide more environmentally benign and cost-effective alternatives. nih.gov Key strategies in the green synthesis of pyrimidines include the use of alternative energy sources like microwave and ultrasound irradiation, the development of catalytic reactions, multicomponent reactions, and the use of eco-friendly solvents or solvent-free conditions. nih.govrasayanjournal.co.innih.gov

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity. nih.govnanobioletters.com This technique has been successfully applied to the synthesis of various aminopyrimidine derivatives. nanobioletters.comnih.gov For a molecule like this compound, a microwave-assisted approach could potentially accelerate the key cyclization and substitution steps in its synthesis. For instance, the condensation of a β-dicarbonyl compound with an amidine, a common route to the pyrimidine core, can be significantly expedited under microwave heating. nih.gov This method offers advantages over conventional heating by providing rapid and uniform heating, which can minimize side product formation. nih.govnanobioletters.com

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another alternative energy source that can enhance reaction rates and yields. nih.govresearchgate.netnih.gov The phenomenon of acoustic cavitation generates localized high temperatures and pressures, which can promote bond formation and increase mass transfer. nih.gov In the context of pyrimidine synthesis, ultrasound has been shown to be effective in various reactions, including cyclocondensations and multicomponent reactions. nih.govresearchgate.net This technique often allows for milder reaction conditions and shorter durations compared to conventional methods. nih.gov

Catalysis and Multicomponent Reactions

The use of catalysts is a cornerstone of green chemistry, as they can enable more efficient and selective transformations. In pyrimidine synthesis, various catalysts, including Lewis acids and transition metals like palladium and iridium, have been employed to facilitate C-N and C-C bond formations. acs.orgmdpi.comacs.org For example, an iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been reported as a sustainable method that liberates only hydrogen and water as byproducts. acs.orgbohrium.com

Multicomponent reactions (MCRs) are particularly attractive from a green chemistry perspective as they combine three or more reactants in a single step to form a complex product, thereby increasing atom economy and reducing the number of synthetic steps and purification processes. bohrium.comijper.org The synthesis of substituted aminopyrimidines has been achieved through MCRs under solvent-free conditions, further enhancing their environmental credentials. sciforum.net

Solvent-Free and Alternative Solvent Systems

One of the major goals of green chemistry is to reduce or eliminate the use of volatile organic compounds (VOCs) as solvents. This has led to the development of solvent-free reaction conditions, often employing techniques like ball milling or "grindstone chemistry," where reactants are ground together. acs.org Solvent-less approaches have been successfully used for the synthesis of various pyrimidine derivatives, offering benefits such as reduced waste, lower costs, and simpler product isolation. acs.orgnih.gov

When a solvent is necessary, the focus shifts to greener alternatives such as water, ionic liquids, or bio-solvents. Water is an ideal green solvent due to its non-toxicity, availability, and safety. benthamdirect.com Several synthetic procedures for pyrimidine derivatives have been developed in aqueous media. benthamdirect.com

The following table provides a general comparison of conventional and green chemistry approaches applicable to the synthesis of pyrimidine derivatives.

| Feature | Conventional Synthesis | Green Chemistry Approaches |

| Energy Source | Conventional heating (oil bath, heating mantle) | Microwave irradiation, Ultrasound |

| Reaction Time | Often several hours to days | Minutes to a few hours nih.govnih.gov |

| Solvents | Often volatile organic compounds (VOCs) | Water, ionic liquids, or solvent-free conditions acs.orgbenthamdirect.com |

| Catalysts | Stoichiometric reagents, strong acids/bases | Recyclable catalysts (e.g., metal nanoparticles, solid acids) acs.org |

| Atom Economy | Often lower due to multi-step synthesis and protecting groups | Higher, especially with multicomponent reactions bohrium.com |

| Waste Generation | Can be significant | Minimized through fewer steps and recyclable materials rasayanjournal.co.in |

| Reaction Conditions | Often harsh (high temperatures, pressures) | Generally milder nih.gov |

By integrating these green chemistry principles, the synthesis of this compound and its analogs can be designed to be more sustainable, efficient, and environmentally friendly. Future research will likely focus on developing specific, optimized green routes for this and other valuable pyrimidine-based compounds.

Chemical Reactivity and Transformation of 6 1 Methylcyclopropyl Pyrimidin 4 Amine

Electrophilic Aromatic Substitution Reactions on the Pyrimidine (B1678525) Ring

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which makes it generally resistant to electrophilic aromatic substitution (SEAr). bhu.ac.in Compared to benzene, the reactivity of the diazine isomers, including pyrimidine (pKa = 1.23), is significantly lower, and reactions often require harsh conditions. bhu.ac.in

The reactivity of 6-(1-methylcyclopropyl)pyrimidin-4-amine (B6275168) in SEAr is modulated by its substituents. The C-4 amino group is a strong activating group and is ortho-, para-directing. It enhances the electron density of the ring, particularly at the C-5 position. Conversely, the 1-methylcyclopropyl group at C-6 can exert a mild activating effect through its σ-bonds, which have some π-character. researchgate.netresearchgate.net

Despite the activating C-4 amino group, direct electrophilic substitution at the C-5 position remains challenging. In analogous systems like 4-aminopyridine, reactions with electrophiles such as halogens tend to result in complex outcomes, including the formation of charge-transfer complexes or protonation at the ring nitrogen, rather than straightforward substitution. acs.orgresearchgate.net

To facilitate electrophilic substitution, activation of the pyrimidine nucleus is typically required. One common strategy is the formation of a pyrimidine N-oxide. bhu.ac.in Oxidation of one of the ring nitrogens reduces the ring's deactivation, making it more susceptible to attack by electrophiles. For instance, nitration can be achieved on doubly activated pyrimidine systems, such as pyrimidones, without the need for heating. bhu.ac.in

| Position | Predicted Reactivity | Rationale |

| C-2 | Low | Electron-deficient position, flanked by two nitrogen atoms. |

| C-5 | Highest (Relatively) | Activated by the para-amino group and the adjacent cyclopropyl (B3062369) group. |

Nucleophilic Substitution Reactions at the Pyrimidine C-6 Position

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient aromatic systems like pyrimidine, particularly when a good leaving group is present at the 2, 4, or 6 positions. bhu.ac.innih.gov The stability of the anionic Meisenheimer intermediate, which is delocalized over the nitrogen atoms, facilitates this reaction. stackexchange.com

In the case of this compound, the C-6 position is occupied by a 1-methylcyclopropyl group. This substituent is attached via a strong carbon-carbon bond and is not a conventional leaving group. Therefore, direct nucleophilic displacement of the 1-methylcyclopropyl group is not a chemically feasible reaction pathway under standard SNAr conditions. Such reactions almost exclusively proceed with the displacement of halides (F, Cl, Br) or, in some activated cases, alkoxy or sulfonate groups. chemrxiv.orgmdpi.com

While the target molecule itself is unreactive towards SNAr at C-6, its synthesis likely relies on this type of reaction. The C-C bond between the pyrimidine and the cyclopropyl group is typically formed by reacting a pyrimidine with a suitable leaving group at C-6 with a nucleophilic cyclopropyl reagent.

Hypothetical Synthetic Routes to the Core Structure via SNAr:

| Pyrimidine Precursor | Cyclopropyl Reagent | Reaction Type |

|---|---|---|

| 6-chloro-pyrimidin-4-amine | (1-methylcyclopropyl)magnesium bromide | Grignard Coupling |

| 4-amino-6-halopyrimidine | 1-methylcyclopropylzinc chloride | Negishi Coupling |

Reactions Involving the Amino Group (C-4)

The primary amino group at the C-4 position exhibits reactivity typical of aromatic amines and can readily react with a variety of electrophiles.

N-Acylation: The amino group can be acylated by reaction with acid chlorides or anhydrides in the presence of a base to form the corresponding amides. For example, 4-aminopyrimidine (B60600) derivatives have been shown to react with acid chlorides to furnish the corresponding amides. mdpi.com

N-Alkylation: Alkylation of the amino group can occur, though controlling the degree of alkylation to prevent the formation of tertiary amines can be challenging. Reductive amination, involving condensation with an aldehyde or ketone followed by reduction of the resulting imine, provides a more controlled method for mono-alkylation.

Diazotization: The amino group can be converted to a diazonium salt upon treatment with nitrous acid (HNO₂). While often unstable, pyrimidine diazonium salts can serve as intermediates for introducing other functional groups (e.g., -OH, -Cl, -Br, -CN) at the C-4 position via Sandmeyer-type reactions.

Condensation Reactions: The amine can undergo condensation with aldehydes and ketones to form Schiff bases (imines), which can be valuable intermediates for further functionalization.

Reactivity of the 1-Methylcyclopropyl Ring System

The 1-methylcyclopropyl group is a notable feature of the molecule. Cyclopropyl rings are known to increase metabolic stability in drug candidates by being less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to other alkyl groups. hyphadiscovery.com This is attributed to the high dissociation energy of its C-H bonds. hyphadiscovery.com

However, the ring system is not inert. The methyl group attached to the cyclopropyl ring represents a potential site for metabolic transformation. In related drug discovery programs, such methyl groups have been identified as metabolic hotspots, undergoing hydroxylation. hyphadiscovery.com This can sometimes be blocked by replacing the methyl group to enhance metabolic stability further. hyphadiscovery.com

Ring-Opening and Rearrangement Pathways of the Cyclopropyl Moiety

The high ring strain of the cyclopropane (B1198618) ring (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions under various conditions.

Acid-Catalyzed Ring-Opening: In the presence of a Brønsted acid, the pyrimidine ring can be protonated, which may facilitate the protonation of the adjacent cyclopropyl ring. This can lead to the formation of a carbocation intermediate, followed by nucleophilic attack and ring-opening to yield a 1,3-difunctionalized propane derivative. nih.govresearchgate.net Studies on arylcyclopropanes show they can undergo ring-opening via an SN1-type mechanism. nih.govresearchgate.netdigitellinc.com

Radical-Mediated Ring-Opening: The molecule can undergo ring-opening through radical pathways. A radical generated on the pyrimidine ring or the formation of a cyclopropylcarbinyl radical can trigger a rapid ring-opening reaction to form a more stable homoallylic radical. nih.govbeilstein-journals.org This pathway is particularly relevant in oxidative processes, which can be mediated by enzymes or chemical reagents. nih.gov

Metabolic Ring-Opening: In biological systems, CYP-mediated oxidation of cyclopropylamines can lead to the formation of reactive, ring-opened intermediates that can form covalent adducts with proteins. hyphadiscovery.com While the cyclopropyl group in the title compound is not directly attached to the amine, oxidative metabolism of the ring itself can lead to hydroxylated metabolites and GSH conjugates, indicating the formation of reactive intermediates. hyphadiscovery.com

Potential Ring-Opening Pathways:

| Condition | Initiating Step | Intermediate | Potential Product |

|---|---|---|---|

| Acidic (H⁺) | Protonation of cyclopropane | Carbocation | 1,3-disubstituted propane |

| Radical (R•) | Radical addition/abstraction | Cyclopropylcarbinyl radical | Homoallylic species |

| Metabolic (CYP450) | Oxidation | Radical cation/hydroxylated ring | Ring-opened metabolites |

Oxidation and Reduction Chemistry of the Pyrimidine Core and Substituents

Both the pyrimidine ring and its substituents can undergo redox reactions.

Oxidation:

N-Oxidation: The lone pairs on the pyrimidine ring's nitrogen atoms are susceptible to oxidation. Reagents like m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide in acidic media can form the corresponding N-oxides. cdnsciencepub.comrsc.org In 4-aminopyrimidine, oxidation occurs preferentially at the N-1 position (para to the amino group), though small amounts of the N-3 oxide (ortho to the amino group) can also be formed. cdnsciencepub.com The presence of the C-6 substituent would further influence the regioselectivity of this reaction. N-oxides are valuable intermediates as they activate the pyrimidine ring towards both electrophilic and nucleophilic substitution. bhu.ac.inresearchgate.net

Side-Chain Oxidation: The methyl group on the cyclopropyl ring is a potential site for oxidation, which could lead to the formation of a hydroxymethyl or carboxylic acid derivative. This is a common metabolic pathway for molecules containing benzylic or activated methyl groups. nih.govnih.gov

Reduction:

Ring Reduction: The pyrimidine ring can be reduced, typically via catalytic hydrogenation (e.g., using H₂/Pd, Pt), to form dihydropyrimidine (B8664642) derivatives. This reaction reduces the aromaticity of the ring system.

N-Oxide Reduction: If an N-oxide is formed, it can be readily reduced back to the parent pyrimidine using reagents like PCl₃ or catalytic hydrogenation. This makes N-oxidation a useful strategy for temporary activation and functionalization. The reduction of a 4-nitropyridine-N-oxide is a key step in a common synthesis of 4-aminopyridine. semanticscholar.org

Derivatization Strategies and Analog Synthesis of 6 1 Methylcyclopropyl Pyrimidin 4 Amine

Substitution at the Pyrimidine (B1678525) C-2 Position

The C-2 position of the 6-(1-methylcyclopropyl)pyrimidin-4-amine (B6275168) core is a prime site for introducing structural diversity due to the reactivity of the pyrimidine ring, particularly when activated. Halogenated pyrimidines, such as 2-chloro or 2-bromo derivatives, serve as versatile intermediates for a variety of cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are a cornerstone for C-2 functionalization. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Key C-2 Substitution Reactions:

Suzuki Coupling: This reaction involves the coupling of a 2-halo-pyrimidine intermediate with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is widely used to introduce a range of aryl, heteroaryl, or alkyl groups.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a C-N bond between the 2-position of the pyrimidine and a primary or secondary amine. This is a powerful tool for introducing diverse amino substituents.

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed, reacting a 2-halo-pyrimidine with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst.

Stille Coupling: This reaction pairs the 2-halo-pyrimidine with an organostannane reagent, offering another route to form C-C bonds, particularly with vinyl, aryl, or alkyl groups.

Nucleophilic Aromatic Substitution (SNAr): In cases where the pyrimidine ring is sufficiently electron-deficient, direct substitution of a leaving group (like a halogen or sulfone) at the C-2 position by a strong nucleophile (e.g., an alkoxide, thiolate, or amine) can be achieved, often without the need for a metal catalyst.

The choice of reaction depends on the desired substituent and its compatibility with the reaction conditions. These strategies collectively provide a robust toolkit for elaborating the pyrimidine C-2 position.

| Reaction Type | Reagents | Introduced Substituent (R) | Resulting Bond |

| Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | Aryl, Heteroaryl, Alkyl | C-C |

| Buchwald-Hartwig | R-NH₂, Pd catalyst, Base | Primary/Secondary Amine | C-N |

| Sonogashira | R-C≡CH, Pd catalyst, Cu(I) | Alkynyl | C-C |

| Stille Coupling | R-Sn(Alkyl)₃, Pd catalyst | Aryl, Vinyl, Alkyl | C-C |

| SNAr | R-Nu (e.g., R-OH, R-SH) | Alkoxy, Thioether, Amino | C-O, C-S, C-N |

Modifications of the 1-Methylcyclopropyl Group

The 1-methylcyclopropyl moiety is a key structural feature, providing conformational rigidity and a specific three-dimensional profile. Modifications to this group, while synthetically challenging, can be explored to fine-tune steric bulk and electronic properties. researchgate.net

Strategies for modification can be categorized into two main approaches:

Synthesis from Modified Precursors: The most direct method involves synthesizing analogs from starting materials where the cyclopropyl (B3062369) group is already modified. This could include precursors with substituents on the cyclopropane (B1198618) ring or replacing the methyl group with other small alkyl chains (e.g., ethyl, difluoromethyl).

Post-Synthetic Modification: Direct chemical alteration of the existing 1-methylcyclopropyl group is less common due to the stability of the cyclopropane ring. However, theoretical approaches could involve radical-based functionalization of the methyl group under specific conditions, though this risks low selectivity. Ring-opening reactions of the cyclopropyl group can occur under certain catalytic or acidic conditions, leading to entirely different scaffolds.

The synthesis of analogs with alternative strained ring systems, such as cyclobutyl or azetidinyl groups, in place of the cyclopropyl moiety represents another avenue for exploring SAR in this region of the molecule.

Synthesis of Fused Ring Systems Involving the Pyrimidine Core

Creating fused heterocyclic systems by building additional rings onto the this compound scaffold can significantly alter the molecule's shape, rigidity, and chemical properties. researchgate.net These annulation strategies typically involve introducing reactive functional groups onto the pyrimidine core or its substituents, which then participate in intramolecular cyclization reactions. metu.edu.tr

Common Strategies for Fused Ring Synthesis:

Pyrimido[4,5-d]pyrimidines: One approach involves introducing a reactive group at the C-5 position of the pyrimidine ring. For example, a 5-aminopyrimidine (B1217817) derivative can be reacted with reagents like orthoformates or isothiocyanates to construct a second pyrimidine ring fused to the first.

Thiazolo[3,2-a]pyrimidines: This can be achieved by first functionalizing the C4-amino group. For instance, reaction with an α-haloketone could introduce a side chain that subsequently cyclizes onto the pyrimidine ring nitrogen (N-3) to form the fused thiazole (B1198619) ring. mdpi.com

Friedel-Crafts Annulation: If an appropriate aryl or heteroaryl group is attached to the C4-amino group, an intramolecular Friedel-Crafts-type reaction can be mediated by a strong acid to form a fused polycyclic system, such as a benzo researchgate.netnih.govnaphthyridine derivative. nih.govrsc.org

These synthetic routes lead to novel, often rigid, tricyclic structures, expanding the chemical space accessible from the parent compound.

Preparation of Chiral Analogs and Stereoselective Synthesis

The parent molecule, this compound, is achiral. The introduction of chirality can be achieved by derivatization that creates a stereocenter, followed by stereoselective synthesis or chiral resolution to isolate specific enantiomers. This is crucial for investigating the stereochemical requirements of biological targets.

Methods for Introducing Chirality:

Modification of Substituents: Introducing a chiral center on a substituent at the C-2 or C-4 position is a common strategy. For example, using a chiral amine in a Buchwald-Hartwig amination at C-2 or acylating the C4-amino group with a chiral carboxylic acid would produce diastereomeric products.

Asymmetric Catalysis: For reactions that create a new stereocenter, the use of chiral catalysts can direct the reaction to favor the formation of one enantiomer over the other. For instance, the asymmetric synthesis of a chiral side chain before its attachment to the pyrimidine core is a viable approach. rsc.org

Enzymatic Synthesis: Biocatalysis, using enzymes like transaminases or dehydrogenases, offers high stereoselectivity for the synthesis of chiral amines. nih.gov An engineered enzyme could be used to synthesize a chiral amine-containing side chain that is subsequently coupled to the pyrimidine scaffold. rsc.org

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," can be used to link the pyrimidine core to a chiral fragment containing either an azide (B81097) or an alkyne, providing a highly efficient method for creating chiral analogs. mdpi.com

These methods allow for the systematic preparation of stereoisomerically pure analogs, which is essential for detailed pharmacological evaluation.

Combinatorial Chemistry Approaches for Pyrimidine Library Generation

Combinatorial chemistry provides a high-throughput platform for the rapid synthesis of a large number of structurally related compounds, known as a chemical library. nih.govuomustansiriyah.edu.iqijpsonline.com This approach is highly effective for exploring the SAR of the this compound scaffold.

The core principle involves using the parent pyrimidine structure as a central scaffold and systematically introducing a diverse set of "building blocks" at various reactive sites. accessscience.com This is often accomplished using parallel synthesis techniques, where multiple reactions are run simultaneously in arrays of reaction vessels. enamine.net

A typical combinatorial library design for this scaffold would focus on two primary points of diversification:

R¹ at the C-2 Position: Using a 2-chloro derivative of the scaffold, a diverse library of boronic acids (for Suzuki coupling) or amines (for Buchwald-Hartwig amination) can be reacted in parallel to generate a wide range of C-2 substituted analogs.

R² at the C-4 Amino Group: The exocyclic amino group can be functionalized through acylation with a library of carboxylic acids or sulfonyl chlorides, or through reductive amination with a library of aldehydes or ketones.

The combination of different building blocks at these positions can rapidly generate a large and diverse library of compounds for screening.

| Scaffold | Diversification Point 1 (R¹) | Reaction Type | Diversification Point 2 (R²) | Reaction Type |

| 6-(1-Methylcyclopropyl) pyrimidin-4-amine | C-2 Position | Suzuki, Buchwald-Hartwig, etc. | C-4 Amino Group | Acylation, Sulfonylation, etc. |

| Example Building Blocks (R¹) | Aryl boronic acids, Heterocyclic amines | Example Building Blocks (R²) | Acyl chlorides, Aldehydes | |

| Resulting Structure |

This systematic approach allows for the efficient exploration of chemical diversity around the core scaffold, maximizing the potential for discovering analogs with improved properties.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR spectra, a complete assignment of all proton and carbon signals can be achieved, providing unambiguous evidence for the connectivity and stereochemistry of 6-(1-methylcyclopropyl)pyrimidin-4-amine (B6275168).

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons of the pyrimidine (B1678525) ring, the protons of the methylcyclopropyl moiety, and the amine protons. The chemical shifts (δ) are influenced by the electronic environment of each nucleus.

The pyrimidine ring protons, H-2 and H-5, are expected to appear in the aromatic region of the spectrum. The H-2 proton, situated between two nitrogen atoms, would likely resonate at a downfield chemical shift, typically in the range of δ 8.0-8.5 ppm. The H-5 proton, adjacent to the cyclopropyl (B3062369) substituent, would appear slightly more upfield, estimated to be around δ 6.0-6.5 ppm. The amino group protons (-NH₂) are expected to produce a broad singlet, the chemical shift of which is highly dependent on solvent and concentration, but can be generally predicted to be in the range of δ 5.0-7.0 ppm.

The protons of the 1-methylcyclopropyl group will exhibit characteristic upfield shifts due to the shielding effect of the strained ring system. The methyl protons (-CH₃) would likely appear as a singlet at approximately δ 1.2-1.5 ppm. The diastereotopic methylene (B1212753) protons of the cyclopropyl ring are expected to resonate as two distinct multiplets, often appearing as complex patterns due to geminal and vicinal coupling, in the region of δ 0.5-1.0 ppm.

The ¹³C NMR spectrum provides complementary information on the carbon framework of the molecule. The carbon atoms of the pyrimidine ring are expected to resonate in the downfield region. C-4, bearing the amino group, and C-6, attached to the cyclopropyl group, are predicted to appear around δ 160-165 ppm. The C-2 carbon is anticipated at a similar downfield position, while the C-5 carbon is expected to be more upfield, around δ 100-110 ppm.

The carbons of the 1-methylcyclopropyl substituent will be found in the upfield region of the spectrum. The quaternary carbon of the cyclopropyl ring is estimated to be around δ 20-25 ppm, while the methylene carbons are expected at δ 10-15 ppm. The methyl carbon is predicted to resonate at approximately δ 20-25 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | 8.2 | - |

| H-5 | 6.2 | - |

| -NH₂ | 5.5 (broad) | - |

| -CH₃ (cyclopropyl) | 1.3 | - |

| -CH₂- (cyclopropyl) | 0.7, 0.9 (multiplets) | - |

| C-2 | - | 162 |

| C-4 | - | 164 |

| C-5 | - | 105 |

| C-6 | - | 163 |

| C (quaternary, cyclopropyl) | - | 22 |

| -CH₂- (cyclopropyl) | - | 12 |

| -CH₃ (cyclopropyl) | - | 23 |

Note: These are estimated chemical shifts and may vary depending on the solvent and experimental conditions.

To confirm the assignments made from the 1D NMR spectra and to establish the connectivity between different parts of the molecule, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be crucial in confirming the coupling between the diastereotopic methylene protons of the cyclopropyl ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment would definitively link the proton signals of the methyl and methylene groups of the cyclopropyl moiety to their corresponding carbon signals, as well as the H-2 and H-5 protons to their respective pyrimidine carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range (2-3 bond) correlations between protons and carbons. This is a powerful tool for establishing the connectivity of the entire molecule. Key HMBC correlations would be expected between the cyclopropyl methylene protons and the C-6 and the quaternary cyclopropyl carbon, and between the methyl protons and the quaternary cyclopropyl carbon. Correlations between the H-5 proton and C-4 and C-6 of the pyrimidine ring would also be anticipated.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. In this case, a NOESY spectrum could show through-space correlations between the methyl protons of the cyclopropyl group and the H-5 proton of the pyrimidine ring, confirming their close spatial relationship.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound, which has a molecular formula of C₈H₁₁N₃. The exact mass can be calculated and compared with the experimentally determined value to confirm the molecular formula with a high degree of confidence.

Data Table: Predicted HRMS Data

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₈H₁₂N₃⁺ | 150.1026 |

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (typically the molecular ion) and the analysis of the resulting product ions. The fragmentation pattern provides valuable information about the structure of the molecule. For this compound, characteristic fragmentation pathways would be expected.

A likely fragmentation would involve the loss of a methyl radical (•CH₃) from the molecular ion, leading to a fragment with a significant abundance. Another potential fragmentation pathway could be the cleavage of the cyclopropyl ring, which may lead to the loss of ethene (C₂H₄). Fragmentation of the pyrimidine ring itself could also occur, leading to characteristic neutral losses such as HCN.

Interactive Data Table: Predicted Key MS/MS Fragments

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss |

| 150.1 | 135.1 | •CH₃ |

| 150.1 | 122.1 | C₂H₄ |

| 150.1 | 123.1 | HCN |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group should appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic pyrimidine ring and the aliphatic cyclopropyl and methyl groups would be observed around 2900-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine ring are expected in the 1500-1650 cm⁻¹ region. The N-H bending vibration of the amine group would likely be observed around 1600 cm⁻¹.

Raman spectroscopy, which is sensitive to the polarizability of bonds, would provide complementary information. The symmetric vibrations of the pyrimidine ring and the cyclopropyl ring are often strong in the Raman spectrum.

Data Table: Predicted Key Vibrational Frequencies

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H stretch (amine) | 3450, 3350 | Weak |

| C-H stretch (aromatic) | 3050 | Strong |

| C-H stretch (aliphatic) | 2950 | Strong |

| C=N, C=C stretch (ring) | 1620, 1580 | Strong |

| N-H bend (amine) | 1600 | Medium |

| Cyclopropyl ring vibrations | ~1020, ~880 | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional structure of a crystalline solid at atomic resolution. bohrium.comwikipedia.org This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's physical and chemical properties. For a novel compound like this compound, single-crystal X-ray diffraction (SC-XRD) would be the primary method for unambiguous structural confirmation.

The process begins with the growth of a high-quality single crystal of the subject compound. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization methods. The crystal is then mounted on a goniometer and irradiated with a monochromatic X-ray beam. nih.gov The diffraction pattern of spots produced by the interaction of X-rays with the crystal's electron density is recorded on a detector. nih.gov By analyzing the positions and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal's unit cell can be constructed. wikipedia.org

For aminopyrimidine derivatives, X-ray crystallography reveals key structural features. For instance, in studies of similar heterocyclic compounds, the planarity of the pyrimidine ring and the nature of intermolecular hydrogen bonding are of significant interest. iucr.orgacs.org In the case of this compound, the analysis would focus on:

Confirmation of Connectivity: Unambiguously verifying the covalent bonding arrangement, including the attachment of the 1-methylcyclopropyl group to the C6 position of the pyrimidine ring and the amine group at the C4 position.

Molecular Geometry: Precisely determining bond lengths and angles. For example, the C-N bond lengths within the pyrimidine ring and the C-C bond lengths in the strained cyclopropyl ring would be of particular interest.

Conformational Analysis: Establishing the relative orientation of the 1-methylcyclopropyl group with respect to the pyrimidine ring.

Intermolecular Interactions: Identifying and characterizing non-covalent interactions such as hydrogen bonds (e.g., between the amine group of one molecule and a nitrogen atom of the pyrimidine ring of another) and potential π-π stacking interactions between the aromatic pyrimidine rings. acs.org These interactions govern the crystal packing and influence the material's bulk properties.

A hypothetical table of crystallographic data for this compound is presented below to illustrate the type of information obtained from such an analysis.

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C8H11N3 |

| Formula Weight | 149.20 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.567 |

| b (Å) | 10.234 |

| c (Å) | 9.123 |

| β (°) | 105.45 |

| Volume (ų) | 768.9 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.289 |

This table is for illustrative purposes only and does not represent experimentally determined data.

Chiroptical Methods for Stereochemical Analysis (if applicable to chiral analogs)

While this compound itself is achiral, the introduction of substituents on the cyclopropyl or pyrimidine ring could create chiral centers, leading to enantiomeric forms of the molecule. The determination of the absolute configuration of such chiral analogs is critical, and this is where chiroptical methods, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), become indispensable. researchgate.net These techniques measure the differential absorption of left and right circularly polarized light by a chiral molecule. youtube.com

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light corresponding to the vibrational transitions in a molecule. youtube.com It provides a stereochemical fingerprint of the entire molecule. For a chiral analog of this compound, the VCD spectrum would be unique for each enantiomer.

The standard approach for determining the absolute configuration using VCD involves a combination of experimental measurement and quantum chemical calculations. rsc.org The VCD spectrum of the chiral molecule is recorded experimentally. Concurrently, the three-dimensional structures of both possible enantiomers (R and S) are optimized using computational methods like Density Functional Theory (DFT). The theoretical VCD spectra for both enantiomers are then calculated. The absolute configuration of the experimentally measured sample is assigned by comparing its VCD spectrum to the two calculated spectra. A good match between the experimental spectrum and the calculated spectrum for one of the enantiomers provides a confident assignment of its absolute configuration. mdpi.com

Electronic Circular Dichroism (ECD)

ECD spectroscopy is a similar technique that measures the differential absorption of left and right circularly polarized ultraviolet-visible light, which corresponds to electronic transitions. aip.org The resulting ECD spectrum is also characteristic of a specific enantiomer. The pyrimidine core, being a chromophore, would give rise to distinct ECD signals. acs.org

The methodology for absolute configuration determination using ECD mirrors that of VCD. The experimental ECD spectrum is compared with the theoretically calculated spectra for the possible enantiomers. This dual-spectroscopy approach (using both VCD and ECD) offers a powerful and reliable means of stereochemical assignment. researchgate.net

For a hypothetical chiral analog, such as one with a stereocenter on the cyclopropyl ring, the chiroptical analysis would yield data that could be tabulated as follows, comparing experimental and calculated spectral features.

| Technique | Experimental Data (Hypothetical) | Calculated Data (for R-enantiomer) | Calculated Data (for S-enantiomer) | Conclusion |

|---|---|---|---|---|

| VCD (cm⁻¹) | + at 1450, - at 1320 | + at 1452, - at 1318 | - at 1452, + at 1318 | Absolute configuration is R |

| ECD (nm) | + at 270, - at 230 | + at 271, - at 228 | - at 271, + at 228 |

This table is for illustrative purposes only and does not represent experimentally determined data.

The application of these advanced spectroscopic and crystallographic techniques is fundamental to the comprehensive characterization of this compound and its derivatives, providing a solid foundation for further research and development.

Theoretical and Computational Chemistry Studies of 6 1 Methylcyclopropyl Pyrimidin 4 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are pivotal in elucidating the electronic structure and molecular geometry of 6-(1-Methylcyclopropyl)pyrimidin-4-amine (B6275168). Methods like Density Functional Theory (DFT) are employed to model the molecule's properties. These calculations provide insights into bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional shape.

The geometry of the pyrimidine (B1678525) ring is largely planar, a characteristic feature of aromatic systems. The attached 1-methylcyclopropyl and amine groups, however, introduce specific spatial arrangements. The Valence Shell Electron Pair Repulsion (VSEPR) theory helps in predicting the local geometry around the nitrogen atom of the amine group, which typically adopts a trigonal pyramidal shape. libretexts.orgpressbooks.pub

Electronic structure analysis focuses on the distribution of electrons within the molecule. This includes mapping the electron density to identify regions that are electron-rich or electron-poor. Such information is crucial for understanding the molecule's reactivity and intermolecular interactions.

Conformational Analysis of the Cyclopropyl (B3062369) and Pyrimidine Moieties

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The orientation of the cyclopropyl group relative to the pyrimidine ring is a key conformational feature.

Computational methods are used to explore the potential energy surface of the molecule, identifying stable conformations (energy minima) and the energy barriers between them. This analysis reveals the preferred three-dimensional structure of the molecule under different conditions. For instance, studies on related molecules like caffeine (B1668208) have shown that even seemingly minor rotations of methyl groups can have significant energetic consequences due to a balance of steric hindrance and hyperconjugation effects. mdpi.com

Prediction of Spectroscopic Properties (NMR chemical shifts, vibrational frequencies)

Computational chemistry allows for the prediction of spectroscopic properties, which can then be compared with experimental data to validate the computed structure.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on the calculated electronic environment of each nucleus. For this compound, distinct signals would be expected for the protons and carbons of the pyrimidine ring, the cyclopropyl group, and the methyl group. The chemical shifts are sensitive to the molecule's conformation and electronic structure. illinois.edupdx.eduucl.ac.uk For example, the protons on the cyclopropyl ring are expected to appear in a specific region of the ¹H NMR spectrum. netlify.app

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy measure the vibrational modes of a molecule. Quantum chemical calculations can predict these vibrational frequencies. researchgate.net For this compound, characteristic vibrational modes would include the N-H stretching of the amine group, C-H stretching of the aromatic and aliphatic parts, and the ring vibrations of the pyrimidine and cyclopropyl moieties. Comparing the calculated and experimental vibrational spectra helps in confirming the molecular structure and identifying specific functional groups. physchemres.org

Below is a table of predicted ¹³C and ¹H NMR chemical shifts for the core pyrimidine structure, which can be used as a reference for the full molecule.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| Pyrimidine C2 | 158.5 | 8.5 |

| Pyrimidine C4 | 162.0 | - |

| Pyrimidine C5 | 108.0 | 6.5 |

| Pyrimidine C6 | 162.0 | 8.5 |

| Amine N-H | - | 7.0 |

Reaction Mechanism Elucidation via Computational Methods

Computational methods are instrumental in elucidating the mechanisms of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, chemists can identify the transition states, intermediates, and products. This provides a detailed, step-by-step understanding of how the reaction proceeds. mdpi.comresearchgate.net

For example, if this compound were to undergo an electrophilic aromatic substitution, computational studies could predict the most likely site of attack on the pyrimidine ring by analyzing the electron density and the stability of the resulting intermediates. These calculations can also provide activation energies, which are crucial for understanding the reaction kinetics.

Molecular Docking Simulations for Ligand-Target Interaction Prediction (Focus on Chemical Interaction and Binding Modes)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov In the context of drug discovery, this involves docking a ligand (like this compound) into the active site of a target protein.

These simulations can predict the binding affinity and the specific interactions that stabilize the ligand-protein complex. Key interactions often include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this compound, the amine group and the nitrogen atoms in the pyrimidine ring are potential hydrogen bond donors and acceptors, respectively. The cyclopropyl and methyl groups can engage in hydrophobic interactions.

Understanding these binding modes is crucial for structure-based drug design, as it allows for the rational modification of the ligand to improve its binding affinity and selectivity for the target protein. mdpi.comresearchgate.net

Drug Design Principles at a Molecular Level (focused on scaffold modification)

The this compound structure can be considered a molecular scaffold that can be chemically modified to create new drug candidates. nih.gov The principles of drug design guide these modifications to enhance the desired biological activity and improve pharmacokinetic properties.

Scaffold modification can involve several strategies:

Substitution: Adding or changing substituents on the pyrimidine ring or the cyclopropyl group. For example, adding a hydroxyl group could introduce a new hydrogen bonding interaction with a target protein.

Scaffold Hopping: Replacing the pyrimidine core with another heterocyclic system to explore new chemical space and potentially improve properties like solubility or metabolic stability. mdpi.com

Ring Variation: Modifying the size or type of the rings in the scaffold.

Computational tools play a vital role in this process by predicting how these modifications will affect the molecule's shape, electronic properties, and binding to its target. researchgate.netbenthamscience.com This in silico approach allows for the prioritization of synthetic efforts on the most promising compounds.

Role As a Synthetic Intermediate and Building Block in Complex Molecule Synthesis

Precursor for Pharmacologically Relevant Scaffolds

The 6-(1-methylcyclopropyl)pyrimidin-4-amine (B6275168) moiety is a key component in the design of various pharmacologically active agents, most notably kinase inhibitors. The 4-aminopyrimidine (B60600) scaffold is a well-established "hinge-binding" motif that can form crucial hydrogen bonds with the backbone of kinase enzymes, which are pivotal targets in oncology and inflammation research. The 1-methylcyclopropyl group at the 6-position can provide potency and selectivity by interacting with specific hydrophobic pockets within the enzyme's active site.

Synthetic chemists utilize this compound as a precursor to build more elaborate structures, typically through reactions involving the exocyclic amino group or by substitution at other positions on the pyrimidine (B1678525) ring if further activated. Standard cross-coupling reactions, such as the Buchwald-Hartwig amination or Suzuki coupling (after conversion of the amine to a halide or triflate), allow for the attachment of various aryl and heteroaryl groups. These reactions are fundamental in generating libraries of potential drug candidates. For instance, the primary amine can be acylated or reacted with sulfonyl chlorides to introduce further diversity.

The general synthetic utility is highlighted by the common strategies employed in the synthesis of kinase inhibitors, where a central pyrimidine core is decorated with substituents to optimize potency, selectivity, and pharmacokinetic properties. The table below illustrates potential pharmacologically relevant scaffolds that could be synthesized from this precursor, based on established synthetic routes for analogous aminopyrimidine compounds.

| Scaffold Class | General Structure | Potential Therapeutic Target | Synthetic Transformation Example |

|---|---|---|---|

| N-Aryl Pyrimidinamines |  | Tyrosine Kinases (e.g., EGFR, Abl) | Buchwald-Hartwig Cross-Coupling with an Aryl Halide |

| Pyrimido[4,5-d]pyrimidines | ![Pyrimido[4,5-d]pyrimidines Structure](https://storage.googleapis.com/llm-artifacts/Pyrimido%5B4,5-d%5Dpyrimidines.png) | PI3K/mTOR Kinases | Condensation with a functionalized pyrimidine or pyrazole (B372694) precursor |

| Pyrrolo[2,3-d]pyrimidines | ![Pyrrolo[2,3-d]pyrimidines Structure](https://storage.googleapis.com/llm-artifacts/Pyrrolo%5B2,3-d%5Dpyrimidines.png) | Janus Kinases (JAK) | Annulation reaction, e.g., via a Fischer indole-type synthesis on a hydrazinyl intermediate |

| Acylaminopyrimidines |  | Various Kinases, GPCRs | Acylation with an acid chloride or activated carboxylic acid |

Building Block in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex products in a single step from three or more starting materials. nih.govrug.nl This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate molecular diversity. nih.govnumberanalytics.com As a primary amine, this compound is a suitable candidate for inclusion in several classes of MCRs.

One of the most prominent MCRs for which this building block could be utilized is the Ugi four-component reaction. nih.govbeilstein-journals.org In a hypothetical Ugi reaction, this compound would serve as the amine component, reacting with a ketone or aldehyde, an isocyanide, and a carboxylic acid. The resulting product would be a complex α-acylamino carboxamide, incorporating the pyrimidine moiety as a key structural feature. This strategy enables the swift assembly of peptide-like scaffolds decorated with the unique 1-methylcyclopropylpyrimidine group, which can be screened for various biological activities.

Similarly, it could participate in Passerini three-component reactions, which involve an isocyanide, a carboxylic acid, and a carbonyl compound, if the amine is first converted into an isocyanide or used to form an imine in situ. numberanalytics.com The ability to employ this compound in MCRs significantly broadens its utility as a building block for creating diverse and complex small-molecule libraries for drug discovery.

Application in Divergent Synthesis Strategies

Divergent synthesis is a strategy that enables the creation of a wide range of structurally distinct compounds from a single, common intermediate. mdpi.com The functional handles on this compound make it an excellent starting point for such strategies. The primary amine at the C4 position and the pyrimidine ring itself offer orthogonal reactivity that can be selectively addressed.

A divergent approach starting with this compound could involve an initial set of reactions at the amino group to create a library of amides, sulfonamides, or secondary amines. Each of these new intermediates could then undergo a second set of diverse reactions, such as functionalization of the pyrimidine ring (e.g., via halogenation followed by cross-coupling), to yield a large matrix of final products. This method is highly efficient for exploring the structure-activity relationship (SAR) around the pyrimidine scaffold. For example, by systematically varying the substituents at the amino group and on the pyrimidine core, chemists can fine-tune the biological activity and physicochemical properties of the resulting molecules.

The key to a successful divergent synthesis is a reliable and versatile common intermediate, a role for which this compound is well-suited due to its accessible reaction sites and the desirable properties conferred by the methylcyclopropyl group.

Role in Natural Product Synthesis or Bioactive Compound Scaffolds

While there is limited specific literature detailing the use of this compound in the total synthesis of natural products, its core structure is highly relevant to the synthesis of bioactive compound scaffolds that mimic natural product motifs. nih.gov Many natural products and their synthetic analogs incorporate nitrogen-containing heterocycles like pyrimidine as a central feature due to their ability to engage in specific biological interactions.

The primary role of this compound is in the generation of synthetic bioactive scaffolds, particularly for targeting protein kinases. The aminopyrimidine unit is a privileged scaffold in medicinal chemistry, and the addition of the 1-methylcyclopropyl group offers a non-planar, rigid substituent that can enhance binding affinity and metabolic stability compared to more common alkyl or aryl groups. Its application lies in creating novel, non-natural scaffolds designed to interact with biological targets in a manner similar to natural ligands. Researchers can thus generate libraries of compounds with potential therapeutic value, exploring new chemical space around a proven pharmacophore. nih.gov

Structure Property Relationships and Chemical Biology Probes

Influence of the 1-Methylcyclopropyl Substituent on Reactivity and Stability

The presence of a 1-methylcyclopropyl group at the C6 position of the pyrimidin-4-amine core introduces distinct steric and electronic features that significantly influence the molecule's reactivity and stability. The cyclopropyl (B3062369) group, a three-membered ring, is characterized by significant ring strain, which in turn affects the hybridization of its carbon atoms, imparting more p-character to the exocyclic bonds. This can lead to increased reactivity at the point of attachment to the pyrimidine (B1678525) ring.

The methyl group on the cyclopropyl ring further contributes to the steric bulk around the C6 position. This steric hindrance can modulate the accessibility of adjacent atoms to reagents, potentially directing reactions to other sites on the pyrimidine ring. For instance, electrophilic attack, which might otherwise occur at a nitrogen atom, could be sterically hindered. Research on related structures has shown that spirocyclopropanes can lead to a destabilization of equatorial conformers and a relative stabilization of axial forms, a phenomenon influenced by steric strain. rsc.org

Modulation of Electronic and Steric Properties through Derivatization

The electronic and steric properties of 6-(1-methylcyclopropyl)pyrimidin-4-amine (B6275168) can be systematically modulated through derivatization at various positions. The amino group at the C4 position and the nitrogen atoms within the pyrimidine ring are primary sites for modification.

Electronic Properties:

Steric Properties:

The steric environment of the molecule can be readily modified by introducing bulky substituents. Attaching larger groups to the 4-amino group or to the nitrogen atoms of the pyrimidine ring can create significant steric hindrance. This can be strategically employed to control the regioselectivity of subsequent reactions or to influence the molecule's binding orientation within a biological target. The size and conformation of these introduced groups can be systematically varied to probe the spatial requirements of a particular system. rsc.org

The following table summarizes how different derivatizations can modulate the properties of the core structure:

| Derivatization Site | Type of Substituent | Expected Effect on Electronic Properties | Expected Effect on Steric Properties |

| 4-Amino Group | Acyl Group | Electron-withdrawing | Increase in steric bulk |

| 4-Amino Group | Alkyl Group | Electron-donating | Increase in steric bulk |

| Ring Nitrogen | Alkyl Group | Electron-donating | Increase in steric bulk |

| Ring Nitrogen | Aromatic Group | Can be either electron-donating or -withdrawing | Significant increase in steric bulk |

Development of Chemical Probes for Biological Target Engagement Studies

Chemical probes are essential tools for studying the interaction of molecules with their biological targets. chemicalprobes.org The this compound scaffold can be adapted for the development of such probes. This typically involves the incorporation of a reporter group, such as a fluorophore or a photoaffinity label, onto the core structure.

The design of these probes requires careful consideration of the attachment point for the reporter group to minimize disruption of the molecule's interaction with its target. The 4-amino group or less sterically hindered positions on the pyrimidine ring are often suitable locations for linker attachment. The linker itself should be of an appropriate length and flexibility to allow the reporter group to be detected without interfering with target binding.

For instance, a fluorescent probe could be synthesized by attaching a fluorophore like BODIPY to the pyrimidine ring. frontiersin.orgnih.gov Such probes can be used in techniques like Fluorescence Resonance Energy Transfer (FRET) to quantify binding affinities and study target engagement in real-time, both in biochemical assays and in living cells. nih.gov The development of these probes provides a sensitive and high-throughput method for identifying and characterizing interactions with biological targets. nih.gov

| Probe Type | Reporter Group | Linker | Potential Application |

| Fluorescent Probe | Fluorophore (e.g., BODIPY, Fluorescein) | Flexible alkyl or PEG chain | FRET-based binding assays, cellular imaging |

| Photoaffinity Probe | Photoreactive group (e.g., benzophenone, diazirine) | Varies depending on target | Covalent labeling of target proteins for identification |

| Biotinylated Probe | Biotin | Long, flexible linker | Affinity purification of target proteins |

Understanding Tautomerism in Pyrimidin-4-amine Systems

Pyrimidin-4-amine and its derivatives can exist in different tautomeric forms, primarily involving the migration of a proton between the exocyclic amino group and the ring nitrogen atoms. nih.govnih.gov The two principal tautomers are the amino form and the imino form. nih.gov

The equilibrium between these tautomers is influenced by several factors, including the nature of substituents on the pyrimidine ring, the solvent, and temperature. ias.ac.inresearchgate.net The 1-methylcyclopropyl substituent at the C6 position can influence this equilibrium through its electronic and steric effects.

Theoretical and experimental studies on related 4-aminopyrimidine (B60600) systems have shown that the amino tautomer is generally the more stable form. nih.govresearchgate.net However, the energy difference between the tautomers can be small, and the less stable imino tautomer can be populated under certain conditions. For instance, in the excited state, proton transfer can lead to the formation of the imino tautomer. nih.gov The tautomeric state of the molecule can have significant implications for its chemical reactivity and its ability to interact with biological targets, as the hydrogen bonding patterns of the amino and imino forms are distinct. ias.ac.inresearchgate.net

Computational methods, alongside spectroscopic techniques like UV and NMR, are valuable tools for studying the tautomeric equilibria in these systems. nih.govnih.gov Understanding the tautomeric preferences of this compound and its derivatives is crucial for a complete picture of its chemical behavior.

| Tautomeric Form | Key Structural Feature | Relative Stability (General) |

| Amino | Exocyclic C=N double bond, exocyclic NH2 group | Generally more stable |

| Imino | Endocyclic C=N double bond, exocyclic NH group | Generally less stable |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of pyrimidine (B1678525) derivatives is a cornerstone of medicinal and materials chemistry. rsc.org Future research should prioritize the development of novel and sustainable synthetic routes to 6-(1-methylcyclopropyl)pyrimidin-4-amine (B6275168), moving beyond traditional methods that may involve harsh reagents and generate significant waste. nano-ntp.com

Green chemistry principles offer a roadmap for this endeavor. biotech-asia.orgnih.govresearchgate.net Strategies such as multicomponent reactions, which combine three or more reactants in a single step, could provide an efficient and atom-economical pathway to the target molecule. nih.gov The use of eco-friendly solvents, particularly water, should be explored, as it has been successfully employed in the synthesis of other pyrimidine derivatives. nih.gov

Furthermore, the application of catalysis is paramount. This includes the use of heterogeneous catalysts that can be easily recovered and reused, minimizing waste. biomedicineonline.org Biocatalysis, employing enzymes to carry out specific synthetic transformations, represents another frontier for the sustainable synthesis of not only the pyrimidine core but also the chiral cyclopropylamine moiety. mdpi.comacs.org Microwave-assisted and ultrasound-assisted synthesis are additional green techniques that can accelerate reaction times and improve yields, offering more sustainable alternatives to conventional heating. biotech-asia.org

A hypothetical sustainable synthetic approach could involve an iridium-catalyzed multicomponent reaction of a suitable amidine with alcohols derived from biomass, a method that has been demonstrated for the synthesis of other pyrimidines. nih.gov Another avenue could be a one-pot synthesis utilizing p-toluenesulfonic acid as a cost-effective and environmentally benign catalyst. biomedicineonline.org

The synthesis of the 1-methylcyclopropylamine precursor also presents opportunities for innovation. Novel one-step methods, such as the titanium(II)-mediated coupling of nitriles with Grignard reagents, could offer a more direct and efficient route compared to multi-step classical methods. researchgate.netnih.gov

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Multicomponent Reactions | High atom economy, reduced reaction steps, minimized waste. | Identification of suitable starting materials and catalysts for the one-pot synthesis of the target molecule. |

| Green Solvents (e.g., water) | Reduced environmental impact, improved safety. | Investigating the solubility and reactivity of reactants in aqueous media and optimizing reaction conditions. |

| Heterogeneous Catalysis | Catalyst recyclability, simplified product purification. | Development of robust and selective solid-supported catalysts for pyrimidine ring formation. |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. | Engineering enzymes for the specific synthesis of the pyrimidine core and the chiral cyclopropylamine precursor. |

| Microwave/Ultrasound-Assisted Synthesis | Faster reaction rates, potentially higher yields, energy efficiency. | Optimization of reaction parameters to maximize efficiency and product purity. |

| Novel Cyclopropylamine Synthesis | Fewer synthetic steps, increased efficiency. | Exploring and adapting modern synthetic methods for the efficient production of 1-methylcyclopropylamine. |

Exploration of Unique Reactivity Patterns

The chemical reactivity of this compound is expected to be a fascinating interplay between the electron-deficient pyrimidine ring and the strained cyclopropyl (B3062369) group. Future research should systematically explore its reactivity under various conditions to uncover unique chemical transformations.

The pyrimidine ring, being electron-deficient, is generally susceptible to nucleophilic attack, particularly at the 2, 4, and 6 positions. researchgate.net The presence of the amino group at the 4-position will influence this reactivity, potentially directing electrophilic substitution to the 5-position. researchgate.net Systematic studies with a range of electrophiles will be crucial to map out the substitution patterns and understand the electronic influence of the 1-methylcyclopropyl group.

The cyclopropyl group, with its inherent ring strain and unique bonding characteristics, can participate in a variety of reactions. nih.gov It can act as a directing group in electrophilic aromatic substitution and is known to undergo ring-opening reactions under acidic, basic, or photochemical conditions. nih.govmdpi.commdpi.comnih.gov The presence of the methyl group on the cyclopropane (B1198618) ring could influence the regioselectivity of these ring-opening reactions. nih.gov

Photochemical reactions of pyrimidine derivatives are also a promising area of investigation. nano-ntp.combiotech-asia.orgnih.gov Irradiation with UV light could lead to interesting cycloaddition reactions or rearrangements, potentially involving both the pyrimidine and cyclopropyl moieties. researchgate.net

| Reaction Type | Potential Reactants/Conditions | Expected Outcome/Research Question |

| Electrophilic Substitution | Halogens, nitrating agents, sulfonating agents | Determination of the regioselectivity of substitution on the pyrimidine ring. |

| Nucleophilic Aromatic Substitution | Strong nucleophiles | Investigation of the displacement of the amino group or other potential leaving groups. |

| Acid-Catalyzed Reactions | Strong acids (e.g., triflic acid) | Exploration of ring-opening reactions of the cyclopropyl group and potential rearrangements. nih.govmdpi.com |

| Base-Catalyzed Reactions | Strong bases | Investigation of potential deprotonation sites and subsequent reactions. |

| Photochemical Reactions | UV irradiation in the presence of alkenes or alkynes | Exploration of [2+2] cycloadditions and other photochemical transformations. nano-ntp.comresearchgate.net |

| Radical Reactions | Radical initiators | Study of the stability and reactivity of radicals formed on the pyrimidine or cyclopropyl moieties. |

Advanced Spectroscopic Characterization of Metabolites or Degradation Products (from a chemical stability perspective)

Understanding the chemical stability of this compound is crucial for any potential application. Future research should focus on its degradation under various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal) and the advanced spectroscopic characterization of the resulting degradation products. pysimm.orginformahealthcare.com

Forced degradation studies, as outlined by regulatory guidelines, can provide valuable insights into the degradation pathways of the molecule. pysimm.orgmdpi.com A combination of chromatographic and spectroscopic techniques will be essential for the separation and identification of these products.

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful tool for detecting and identifying metabolites and degradation products, even at low concentrations. nano-ntp.comnih.gov Tandem mass spectrometry (MS/MS) can provide structural information through fragmentation patterns.

Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H and 13C NMR, will be indispensable for the unambiguous structural elucidation of isolated degradation products. biotech-asia.orgnih.govresearchgate.netnih.gov Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can further aid in piecing together the molecular structures.